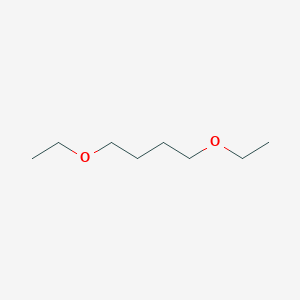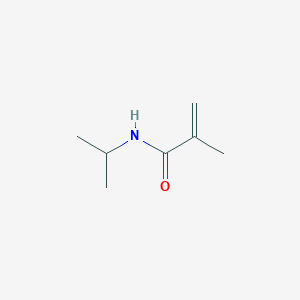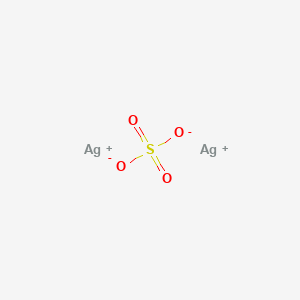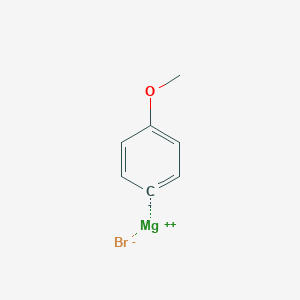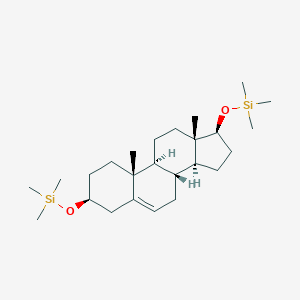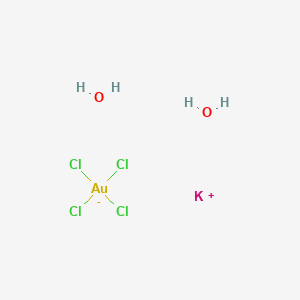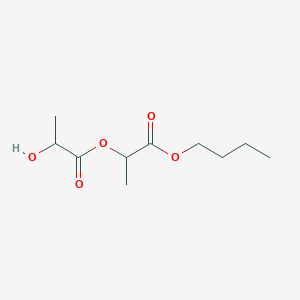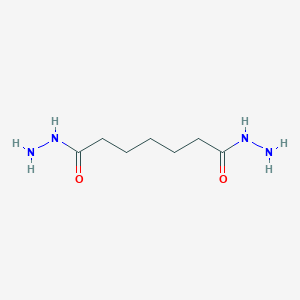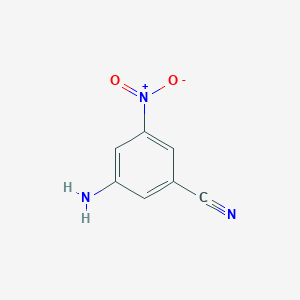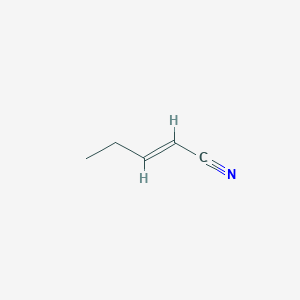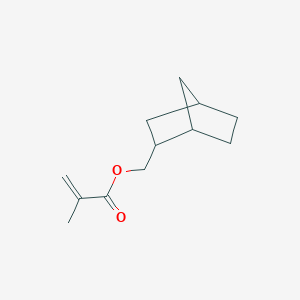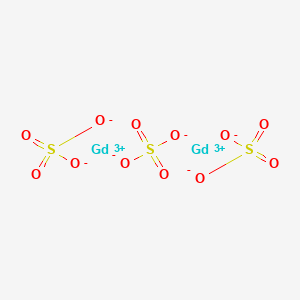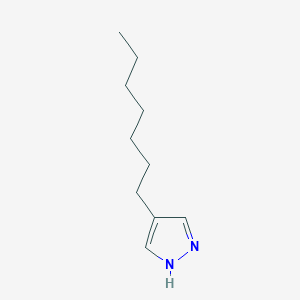
4-Heptylpyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Heptylpyrazole is a compound that has gained significant attention in scientific research due to its unique properties. It is a pyrazole derivative that has been synthesized using various methods. The compound has been studied for its potential applications in various fields, including medicine, agriculture, and materials science.
Scientific Research Applications
4-Heptylpyrazole has been studied for its potential applications in various fields. In medicine, it has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. It has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.
In agriculture, 4-Heptylpyrazole has been studied for its potential use as a plant growth regulator. It has been found to promote the growth of plants and increase their resistance to environmental stressors.
In materials science, 4-Heptylpyrazole has been studied for its potential use as a ligand in the synthesis of metal-organic frameworks. It has been found to form stable complexes with various metals and has been used to synthesize MOFs with unique properties.
Mechanism Of Action
The mechanism of action of 4-Heptylpyrazole varies depending on its application. In medicine, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. By inhibiting COX-2, 4-Heptylpyrazole reduces inflammation and pain.
In agriculture, 4-Heptylpyrazole promotes plant growth by regulating the expression of genes involved in plant growth and development. It also increases the activity of enzymes involved in photosynthesis, leading to increased plant growth.
Biochemical And Physiological Effects
4-Heptylpyrazole has been found to have various biochemical and physiological effects. In medicine, it has been found to reduce inflammation and pain. It has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
In agriculture, 4-Heptylpyrazole has been found to promote plant growth and increase plant resistance to environmental stressors. It has also been found to increase the activity of enzymes involved in photosynthesis, leading to increased plant growth.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4-Heptylpyrazole in lab experiments is its unique properties. It has been found to have anti-inflammatory properties, promote plant growth, and form stable complexes with various metals. This makes it a versatile compound that can be used in various fields of research.
However, one of the limitations of using 4-Heptylpyrazole in lab experiments is its potential toxicity. It has been found to be toxic to some cell lines at high concentrations, and its effects on human health are not well understood.
Future Directions
There are many future directions for research on 4-Heptylpyrazole. In medicine, it could be studied further for its potential use in the treatment of inflammatory diseases and cancer. In agriculture, it could be studied further for its potential use as a plant growth regulator and its effects on plant-microbe interactions. In materials science, it could be used to synthesize MOFs with unique properties for various applications. Overall, 4-Heptylpyrazole is a compound with great potential for scientific research, and further studies could lead to new discoveries and applications.
Synthesis Methods
The synthesis of 4-Heptylpyrazole can be achieved using various methods. One of the most common methods involves the reaction of 4-pentynoic acid with hydrazine hydrate in the presence of a catalyst. The reaction results in the formation of 4-Heptylpyrazole with a yield of around 70-80%. Other methods include the reaction of 4-pentynoic acid with hydrazine in the presence of a base or the reaction of 4-pentynal with hydrazine.
properties
CAS RN |
14766-44-0 |
|---|---|
Product Name |
4-Heptylpyrazole |
Molecular Formula |
C10H18N2 |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
4-heptyl-1H-pyrazole |
InChI |
InChI=1S/C10H18N2/c1-2-3-4-5-6-7-10-8-11-12-9-10/h8-9H,2-7H2,1H3,(H,11,12) |
InChI Key |
OKWKXBNFKDGWDZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCC1=CNN=C1 |
Canonical SMILES |
CCCCCCCC1=CNN=C1 |
Other CAS RN |
14766-44-0 |
synonyms |
4-heptylpyrazole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



